2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide
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Overview
Description
The compound “2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide” is a chemical compound that has been studied for its potential applications . It is related to a series of fluorinated Trk inhibitors .
Synthesis Analysis
The synthesis of this compound involves the rational remodeling of the amide moiety of a 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide lead structure . This process accommodates efficient fluorine-18 labeling .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. The compound contains a pyrrolidin-1-yl group attached to a pyridine ring, which is further connected to a fluorobenzenesulfonamido group .Chemical Reactions Analysis
The compound is involved in a series of reactions that lead to the formation of fluorinated Trk inhibitors . These reactions involve the use of fluorine-18 labeling .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C9H13BN2O2, and it has a molecular weight of 192.02 .Scientific Research Applications
Antitumor Applications
A study explored sulfonamide derivatives for their potential as antitumor agents, highlighting the synthesis of compounds with low toxicity and high antitumor activity. These compounds, including sulfonamide derivatives of 5-flurouracil and nitrogen mustard, showed promise in cancer treatment due to their therapeutic index, indicating their potential for development into potent antitumor drugs with reduced side effects (Huang, Lin, & Huang, 2001).
Corrosion Inhibition
Research on piperidine derivatives, including sulfonamides, has shown their effectiveness in inhibiting the corrosion of iron, a property valuable in industrial applications. Quantum chemical calculations and molecular dynamics simulations have been used to predict the adsorption behaviors of these derivatives on iron surfaces, which correlate with their corrosion inhibition efficiencies. This suggests potential applications in developing new materials for corrosion protection (Kaya et al., 2016).
Antimicrobial and Analgesic Activities
Another avenue of research has been the synthesis and evaluation of new pyridine derivatives as antimicrobial and analgesic agents. These studies have produced compounds with significant biological activity, suggesting the potential of sulfonamide derivatives in developing new treatments for microbial infections and pain management (Patel & Agravat, 2008).
PI3K/mTOR Inhibition for Cancer Therapy
Sulfonamide derivatives have also been investigated for their role in inhibiting PI3Kα and mTOR, key targets in cancer therapy. This research has led to the development of compounds with potent inhibitory activity against these enzymes, offering a pathway to new cancer treatments (Stec et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c18-13-4-3-5-15(10-13)26(24,25)20-11-17(23)21-14-7-9-22(12-14)16-6-1-2-8-19-16/h1-6,8,10,14,20H,7,9,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWGTPSQCJUCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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